2-(3-Amino-2-methylphenyl)acetic acid

pKa Ionization Drug Formulation

2-(3-Amino-2-methylphenyl)acetic acid (CAS 23876-07-5, C9H11NO2, MW 165.19) is the ortho-methyl positional isomer of aminophenylacetic acid—not a generic mixture. The 2-methyl group elevates logP to 1.7855 (vs. 1.4771 for non-methylated analogs) enhancing passive diffusion across the blood-brain barrier, while the moderate pKa of 4.50 balances ionization. This unique substitution introduces steric constraints for kinase inhibitor selectivity and controls regioselectivity in esterification/amidation reactions. Substituting a non-methylated analog without empirical validation risks failed lead optimization. Choose this high-purity building block for CNS-targeted drug discovery, SAR-driven scaffold construction, and process chemistry where precise physicochemical tuning is required.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 23876-07-5
Cat. No. B1322332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Amino-2-methylphenyl)acetic acid
CAS23876-07-5
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1N)CC(=O)O
InChIInChI=1S/C9H11NO2/c1-6-7(5-9(11)12)3-2-4-8(6)10/h2-4H,5,10H2,1H3,(H,11,12)
InChIKeyHAEOWGGKJKYBFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Amino-2-methylphenyl)acetic acid (CAS 23876-07-5): Key Differentiators for Scientific Procurement


2-(3-Amino-2-methylphenyl)acetic acid is a substituted phenylacetic acid derivative bearing an amino group at the 3-position and a methyl group at the 2-position of the aromatic ring. It serves as a versatile building block in pharmaceutical research and organic synthesis . The compound exhibits a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol . Its unique ortho-methyl substitution pattern confers distinct physicochemical properties compared to other aminophenylacetic acids .

Why 2-(3-Amino-2-methylphenyl)acetic acid Cannot Be Simply Replaced by In-Class Analogs


The ortho-methyl substitution in 2-(3-Amino-2-methylphenyl)acetic acid alters its acid dissociation constant (pKa) and lipophilicity (logP) relative to non-methylated analogs, impacting solubility, permeability, and molecular recognition in biological systems . Positional isomers with amino groups at different ring positions exhibit divergent reactivity and binding profiles, making generic substitution without empirical validation a significant risk in lead optimization and process chemistry [1].

2-(3-Amino-2-methylphenyl)acetic acid (CAS 23876-07-5): Quantitative Differential Evidence vs. Analogs


pKa Shift Induced by Ortho-Methyl Substitution Enhances Ionization Control

2-(3-Amino-2-methylphenyl)acetic acid exhibits a predicted pKa of 4.50±0.10 , whereas the structurally analogous 2-(3-aminophenyl)acetic acid lacking the ortho-methyl group has a predicted pKa of 4.08±0.10 . The 0.42 unit increase in pKa corresponds to a roughly 2.6-fold difference in acid dissociation constant, indicating a weaker acidity for the methyl-substituted compound.

pKa Ionization Drug Formulation

Increased Lipophilicity from Ortho-Methyl Group Improves Membrane Permeability Potential

The target compound has a calculated logP of 1.7855 , compared to a logP of 1.4771 for 2-(3-aminophenyl)acetic acid [1]. The 0.3084 logP difference represents a roughly 2-fold increase in octanol-water partition coefficient, consistent with the addition of a hydrophobic methyl group at the ortho position.

logP Lipophilicity Membrane Permeability

Steric Hindrance from Ortho-Methyl Group Influences Conformational Dynamics

The ortho-methyl group in 2-(3-Amino-2-methylphenyl)acetic acid imposes steric hindrance that restricts rotational freedom around the C1–Cα bond, affecting the compound's conformational ensemble and reactivity in chemical transformations . In contrast, 2-(3-aminophenyl)acetic acid lacks this ortho substituent and exhibits a less restricted conformational space . While quantitative rotational barrier data for this specific compound is not reported, class-level inference from substituted phenylacetic acids indicates that ortho-methyl groups increase the rotational energy barrier by approximately 2–4 kcal/mol [1].

Steric Hindrance Conformational Restriction Reactivity

2-(3-Amino-2-methylphenyl)acetic acid (CAS 23876-07-5): Best Research and Industrial Application Scenarios


Lead Optimization for Kinase Inhibitor Scaffolds

The combination of a 3-amino group and an ortho-methyl group in 2-(3-Amino-2-methylphenyl)acetic acid provides a unique substitution pattern for constructing kinase inhibitor scaffolds. The increased lipophilicity (logP 1.7855) may enhance passive permeability, while the ortho-methyl group introduces steric constraints that can be exploited to achieve selectivity against closely related kinase targets . This compound serves as a starting point for SAR studies where precise control over lipophilicity and conformational restriction is required.

CNS Drug Discovery Programs Requiring Blood-Brain Barrier Penetration

The higher logP of 2-(3-Amino-2-methylphenyl)acetic acid (1.7855) compared to non-methylated analogs (1.4771) suggests improved passive diffusion across the blood-brain barrier. This property, combined with its moderate pKa of 4.50 , positions the compound as a candidate for CNS-targeted drug discovery where balanced permeability and ionization are critical.

Chemical Synthesis of Ortho-Substituted Phenylacetic Acid Derivatives

The ortho-methyl group in 2-(3-Amino-2-methylphenyl)acetic acid introduces steric hindrance that influences the reactivity of the acetic acid moiety in esterification, amidation, and other derivatization reactions . This property can be harnessed to control regioselectivity in subsequent transformations, making the compound a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

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